Authored by: Gemini, Senior Application Scientist
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Solubility of Atreleuton-d4 in Methanol and DMSO
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of Atreleuton-d4 in two common laboratory solvents: methanol and dimethyl sulfoxide (DMSO). Atreleuton-d4, the deuterated analog of the 5-lipoxygenase (5-LO) inhibitor Atreleuton, is critical for its application as an internal standard in pharmacokinetic and metabolic studies utilizing mass spectrometry. Understanding its solubility is a foundational requirement for the accurate preparation of stock solutions, calibration standards, and dosing formulations. This document synthesizes available data with fundamental chemical principles to offer a practical guide for researchers, scientists, and drug development professionals. We will explore the molecular basis for its solubility, present qualitative and semi-quantitative data, and provide a detailed, field-proven protocol for empirical solubility determination.
Introduction to Atreleuton-d4 and Solvent Selection
Atreleuton is a potent and selective inhibitor of 5-lipoxygenase, an enzyme crucial in the biosynthesis of leukotrienes, which are inflammatory mediators.[1][2][3] While research into Atreleuton for conditions like asthma and atherosclerosis has been conducted, its deuterated isotopologue, Atreleuton-d4, serves a distinct and vital role in the laboratory.[2][4][5] The inclusion of four deuterium atoms (d4) results in a molecule with a molecular weight of approximately 322.39 g/mol , making it an ideal internal standard for quantifying the parent compound, Atreleuton, in biological matrices.[6]
The choice of solvent is paramount in preclinical and analytical workflows. Methanol and DMSO are ubiquitous in drug discovery for several reasons:
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Methanol (CH₃OH): A polar, protic solvent capable of both donating and accepting hydrogen bonds. Its volatility makes it easy to remove, which is advantageous for sample preparation prior to analysis.
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Dimethyl Sulfoxide (DMSO): A highly polar, aprotic solvent known for its exceptional solvating power for a wide range of organic compounds, including those with poor aqueous solubility.[7] It is often the solvent of choice for creating high-concentration stock solutions for in vitro screening.
This guide aims to provide the necessary technical insights to effectively work with Atreleuton-d4 in these key solvents.
Core Principles and Quantitative Solubility Data
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved. The structure of Atreleuton—comprising a polar N-hydroxyurea group, a thiophene ring, and a fluorophenyl moiety—gives it both hydrophilic and lipophilic characteristics.[4][8][9]
Direct, quantitative solubility data (e.g., mg/mL at a specific temperature) for Atreleuton-d4 is not extensively published. However, the isotopic substitution of hydrogen with deuterium does not significantly alter the physicochemical properties that dictate solubility. Therefore, data from the parent compound, Atreleuton, serves as a highly reliable proxy.
Product technical datasheets provide the most direct information. Cayman Chemical notes that Atreleuton is "soluble" in methanol, a qualitative but useful descriptor.[1] MedChemExpress offers a pre-made 10 mM solution of Atreleuton in DMSO, providing a semi-quantitative benchmark that confirms solubility at least to this concentration.[10]
Data Summary: Atreleuton & Atreleuton-d4 Solubility
| Compound | Solvent | Solubility Data | Source |
| Atreleuton | Methanol | Soluble | Cayman Chemical[1] |
| Atreleuton | DMSO | ≥10 mM | MedChemExpress[10] |
| Zileuton-d4 | Methanol | Very slightly soluble | Cayman Chemical[11] |
| Zileuton-d4 | DMSO | Slightly soluble | Cayman Chemical[11] |
Note: Zileuton-d4 is another 5-LO inhibitor. While structurally different, this data is included to illustrate that deuterated analogs are often characterized in these common solvents and can exhibit a range of solubilities.
The data indicates that while Atreleuton-d4 is expected to be readily soluble in both solvents, DMSO is likely capable of achieving higher concentration stock solutions, a common reason for its use in high-throughput screening and cell-based assays.[12]
Experimental Workflow for Solubility Determination
To establish precise solubility limits for a specific experimental condition (e.g., temperature, solvent purity), an empirical determination is essential. The "shake-flask" method is the gold-standard for determining thermodynamic equilibrium solubility and is presented here as a robust, self-validating protocol.[12][13]
Workflow Diagram: Shake-Flask Solubility Determination
Caption: Experimental workflow for determining the equilibrium solubility of Atreleuton-d4.
Detailed Step-by-Step Protocol
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Preparation of Saturated Solution:
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Action: Add an excess amount of solid Atreleuton-d4 to a glass vial containing a precise volume (e.g., 1.0 mL) of either methanol or DMSO. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.
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Causality: Using an excess of the solute is the cornerstone of this method, as it is the only way to guarantee that the solvent has become fully saturated and the resulting concentration represents the true solubility limit under the given conditions.[13]
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Equilibration:
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Action: Seal the vial tightly to prevent solvent evaporation. Place it in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25°C) for at least 24 hours.
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Causality: Solubility is temperature-dependent.[14] Constant temperature control is non-negotiable for reproducible results. The extended agitation period ensures that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.
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-
Sample Clarification:
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Action: After equilibration, allow the vial to stand undisturbed until the excess solid has settled. Carefully withdraw a portion of the supernatant using a syringe. Immediately pass the liquid through a chemically inert syringe filter (e.g., 0.2 µm PTFE) into a clean vial.
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Causality: This is the most critical step for accuracy. Failure to remove microscopic, undissolved particles will lead to a significant overestimation of solubility. The filter's pore size must be small enough to capture any suspended solids.
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-
Quantification:
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Action: Accurately perform a serial dilution of the clear, saturated filtrate. Analyze the diluted samples using a validated and calibrated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS.
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Causality: Direct analysis of the saturated solution is often not possible as its concentration will be far outside the linear range of most detectors. A precise, documented dilution brings the concentration into the quantifiable range of a pre-established calibration curve.
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Calculation:
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Action: Using the concentration determined from the diluted sample, back-calculate the concentration of the original, undiluted filtrate. This value is the solubility of Atreleuton-d4 in the chosen solvent at the specified temperature.
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Result: The final solubility should be reported in standard units, such as mg/mL or moles/liter (M).
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Conclusion and Best Practices
The available evidence strongly indicates that Atreleuton-d4 is soluble in both methanol and DMSO, making them suitable solvents for the preparation of analytical standards and stock solutions. DMSO is the recommended choice for achieving higher concentration stocks (≥10 mM), which may be necessary for various in vitro applications. When preparing solutions, it is best practice to use high-purity, anhydrous solvents to avoid introducing variability.[15] For applications requiring precise concentrations, especially near the solubility limit, the empirical determination protocol outlined in this guide provides a robust framework for generating reliable, in-house data. This ensures the accuracy and reproducibility of subsequent experiments, upholding the principles of scientific integrity.
References
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ATRELEUTON - Inxight Drugs . Inxight Drugs. Available from: [Link]
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Atreleuton (C16H15FN2O2S) - PubChemLite . PubChemLite. Available from: [Link]
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Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer . Ovid. Available from: [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . Available from: [Link]
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Atreleuton | C16H15FN2O2S | CID 3086671 . PubChem - NIH. Available from: [Link]
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Physics-Based Solubility Prediction for Organic Molecules . Chemical Reviews. Available from: [Link]
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Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery . Asian Journal of Chemistry. Available from: [Link]
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Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation . MDPI. Available from: [Link]
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Atreleuton-d4 | CAS Number: 154355-76-7 (unlabelled) . BDGSynthesis. Available from: [Link]
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Treatment With 5-Lipoxygenase Inhibitor VIA-2291 (Atreleuton) in Patients With Recent Acute Coronary Syndrome . Circulation: Cardiovascular Imaging - American Heart Association Journals. Available from: [Link]
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Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures . ACS Omega. Available from: [Link]
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Treatment with 5-lipoxygenase inhibitor VIA-2291 (Atreleuton) in patients with recent acute coronary syndrome . PubMed. Available from: [Link]
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Dimethyl sulfoxide (DMSO): a review . PubMed. Available from: [Link]
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